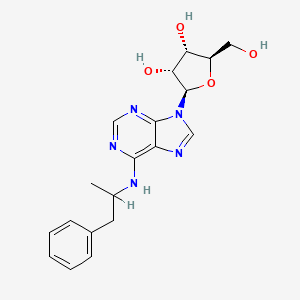
N-(1-Methyl-2-phenylethyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N6-Phenylisopropyladenosine, commonly known as (S)-PIA, is a synthetic organic compound that belongs to the class of adenosine receptor agonists. It is a stereoisomer of N6-Phenylisopropyladenosine, which is known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology and cardiology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N6-Phenylisopropyladenosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the adenosine derivative.
N-Alkylation: The adenosine derivative undergoes N-alkylation with phenylisopropylamine under controlled conditions to form the desired product.
Purification: The crude product is then purified using chromatographic techniques to obtain (S)-N6-Phenylisopropyladenosine in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N6-Phenylisopropyladenosine may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems to maximize yield and minimize impurities.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
(S)-N6-Phenylisopropyladenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(S)-N6-Phenylisopropyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is employed in research to understand the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: It has potential therapeutic applications in treating conditions such as cardiac arrhythmias, neurodegenerative diseases, and ischemic injuries.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.
作用機序
(S)-N6-Phenylisopropyladenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory responses .
類似化合物との比較
(S)-N6-Phenylisopropyladenosine can be compared with other adenosine receptor agonists, such as:
N6-Cyclopentyladenosine (CPA): Known for its high selectivity towards A1 receptors, similar to (S)-N6-Phenylisopropyladenosine.
N6-Cyclohexyladenosine (CHA): Another potent A1 receptor agonist with similar pharmacological properties.
N6-Benzyladenosine (BA): Exhibits affinity towards both A1 and A2 receptors, making it less selective compared to (S)-N6-Phenylisopropyladenosine.
The uniqueness of (S)-N6-Phenylisopropyladenosine lies in its specific stereochemistry, which contributes to its high selectivity and potency towards the A1 receptor, distinguishing it from other adenosine receptor agonists .
特性
CAS番号 |
20125-40-0 |
|---|---|
分子式 |
C19H23N5O4 |
分子量 |
385.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
InChIキー |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
異性体SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
その他のCAS番号 |
38594-97-7 |
同義語 |
(N6)-1-phenyl-2-propyladenosine 1-MPEAD N(6)-(1-methyl-2-phenethyl)adenosine N(6)-(2-phenylisopropyl)adenosine N-(1-methyl-2-phenylethyl)adenosine N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer N6-PPA R-PIA S-PIA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



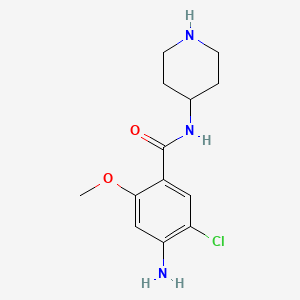
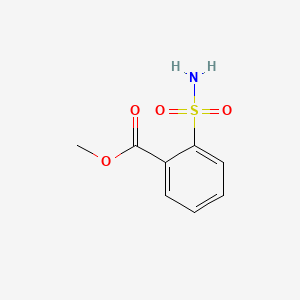
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)
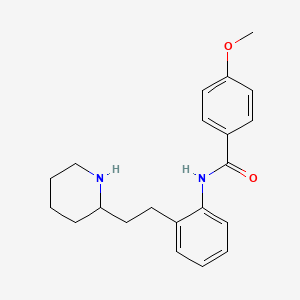
![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
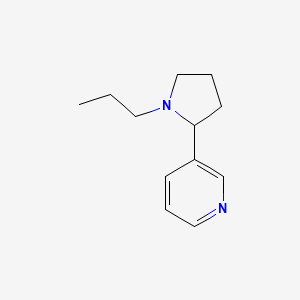
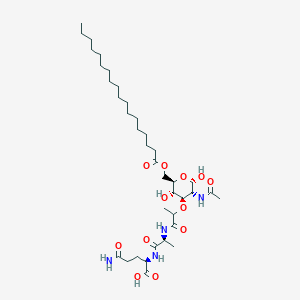
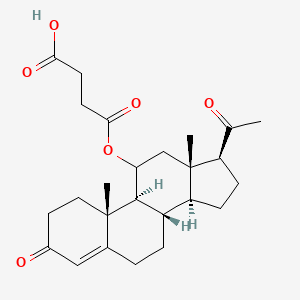
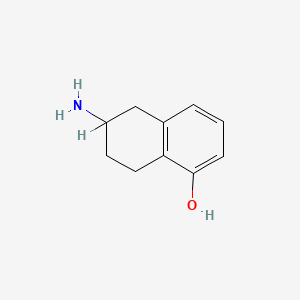
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
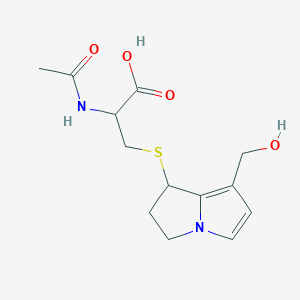
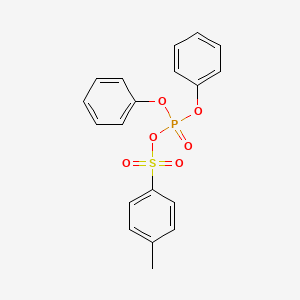
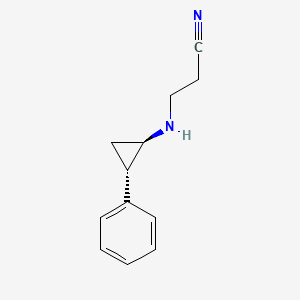
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)